molecular formula C16H12BrNO4 B12125256 Methyl 5-((6-bromo-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate

Methyl 5-((6-bromo-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate

Cat. No.: B12125256
M. Wt: 362.17 g/mol
InChI Key: XKDJMHJHVZPDAU-UHFFFAOYSA-N
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Description

Methyl 5-((6-bromo-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C16H12BrNO4 and its molecular weight is 362.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 5-((6-bromo-4-oxoquinolin-1(4H)-yl)methyl)furan-2-carboxylate is a compound of considerable interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews the biological activity associated with this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C16H12BrNO4, with a molecular weight of 362.17 g/mol. The compound features a furan ring and a quinoline moiety, which are known for their diverse biological activities. The presence of bromine in the quinoline structure enhances its reactivity, making it a valuable candidate for further pharmacological studies.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Compounds with similar quinoline structures have been reported to inhibit various bacterial strains. Preliminary studies suggest that this compound may effectively combat both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus250 µg/mL
Escherichia coli300 µg/mL
Bacillus subtilis200 µg/mL
Pseudomonas aeruginosa350 µg/mL

These findings highlight the potential of this compound as an antimicrobial agent, warranting further investigation into its efficacy against resistant strains.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. The compound has been tested against various cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and Vero (African green monkey kidney cells).

Cell Line IC50 (µg/mL)
HeLa62.37
HepG275.00
Vero85.00

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that the compound has promising anticancer activity .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific cellular receptors or enzymes involved in cell proliferation and apoptosis. The dual presence of furan and quinoline rings may facilitate interactions with DNA or RNA, leading to inhibition of nucleic acid synthesis or interference with cellular signaling pathways.

Case Studies

Several case studies have explored the biological activities of related compounds, providing insights into potential therapeutic applications:

  • Antibacterial Effects : A study on quinoline derivatives demonstrated their efficacy against multi-drug resistant bacteria, emphasizing the importance of structural modifications in enhancing antibacterial activity.
  • Cytotoxicity in Cancer Cells : Research involving similar furan derivatives highlighted their ability to induce apoptosis in cancer cells through mitochondrial pathways.

These studies reinforce the need for continued exploration of this compound and its derivatives for potential therapeutic use .

Properties

Molecular Formula

C16H12BrNO4

Molecular Weight

362.17 g/mol

IUPAC Name

methyl 5-[(6-bromo-4-oxoquinolin-1-yl)methyl]furan-2-carboxylate

InChI

InChI=1S/C16H12BrNO4/c1-21-16(20)15-5-3-11(22-15)9-18-7-6-14(19)12-8-10(17)2-4-13(12)18/h2-8H,9H2,1H3

InChI Key

XKDJMHJHVZPDAU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(O1)CN2C=CC(=O)C3=C2C=CC(=C3)Br

Origin of Product

United States

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